molecular formula C20H21ClN4O4 B11592065 4,4'-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

4,4'-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B11592065
M. Wt: 416.9 g/mol
InChI Key: ACSDSZULKUQNKT-UHFFFAOYSA-N
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Description

4,4’-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound featuring a unique structure that includes a chlorinated phenyl ring, ethoxy and prop-2-yn-1-yloxy substituents, and two pyrazol-5-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) typically involves multiple steps:

    Formation of the Chlorinated Phenyl Intermediate: The starting material, 3-chloro-5-ethoxy-4-hydroxybenzaldehyde, is synthesized through chlorination and ethoxylation reactions.

    Alkyne Addition: The prop-2-yn-1-yloxy group is introduced via a nucleophilic substitution reaction using propargyl alcohol.

    Pyrazole Formation: The final step involves the condensation of the intermediate with 3-methyl-1H-pyrazol-5-ol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or halogenating agents in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

4,4’-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,4’-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4- (Bromomethyl)phenyl (4- (prop-2-yn-1-yloxy)phenyl)methanone
  • 4- (Aminomethyl)phenyl (4- (prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

4,4’-{[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both pyrazol-5-ol and prop-2-yn-1-yloxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

IUPAC Name

4-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C20H21ClN4O4/c1-5-7-29-18-13(21)8-12(9-14(18)28-6-2)17(15-10(3)22-24-19(15)26)16-11(4)23-25-20(16)27/h1,8-9,17H,6-7H2,2-4H3,(H2,22,24,26)(H2,23,25,27)

InChI Key

ACSDSZULKUQNKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Cl)OCC#C

Origin of Product

United States

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